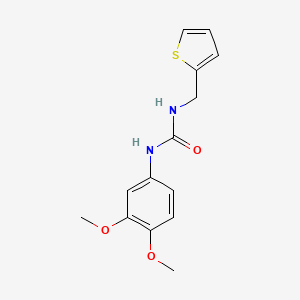

N-(3,4-dimethoxyphenyl)-N'-(2-thienylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylurea derivatives are significant in medicinal chemistry and materials science due to their diverse biological activities and functional properties. They serve as a foundation for developing novel compounds with potential applications in various fields.

Synthesis Analysis

The synthesis of phenylurea derivatives typically involves the reaction between an amine and an isocyanate or a carbonyl compound under controlled conditions. For instance, the use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions facilitates the synthesis of unsymmetrical ketones, showcasing the versatility in synthesizing complex urea derivatives (Whipple & Reich, 1991).

Molecular Structure Analysis

Crystallographic studies of similar phenylurea compounds reveal nearly planar structures with significant intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity. For example, the molecular structure of N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea demonstrates intramolecular N—H⋯O hydrogen bond, stabilizing the molecular conformation (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Phenylureas undergo various chemical reactions, including nucleophilic substitution, that allow functional modification and the introduction of new pharmacophores. Hindered ureas exhibit efficient substitution reactions with O, N, and S nucleophiles under neutral conditions, indicating their reactive versatility (Hutchby et al., 2009).

Physical Properties Analysis

The physical properties of phenylureas, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituent effects. Studies on similar compounds provide insights into optimizing these properties for specific applications.

Chemical Properties Analysis

The chemical behavior of phenylureas, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, is crucial for their biological activity and functionality in material science. For example, the synthesis and bioactivity studies of N-substituted ureas indicate their potential as plant growth regulators, highlighting the importance of chemical properties in determining their application scope (Song Xin-jian et al., 2006).

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-18-12-6-5-10(8-13(12)19-2)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZQHBRLOBHNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)

![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)

![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)

![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)